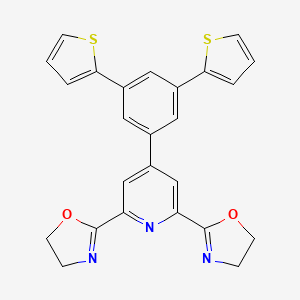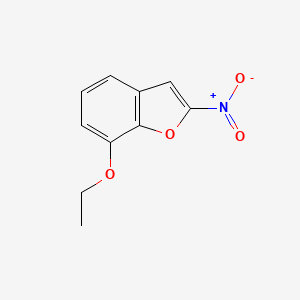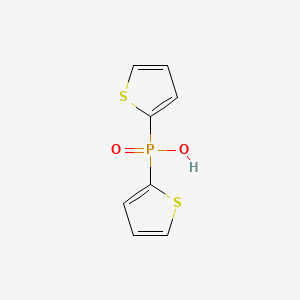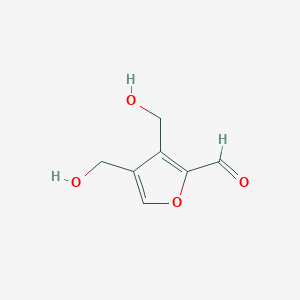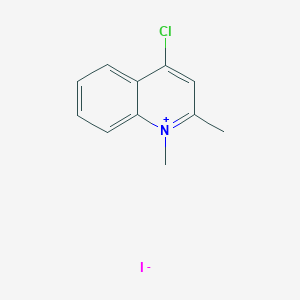
4-Chloro-1,2-dimethylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1,2-dimethylquinolin-1-ium iodide is a chemical compound with the molecular formula C11H11ClIN It is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2-dimethylquinolin-1-ium iodide typically involves the quaternization of 4-chloro-1,2-dimethylquinoline with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified through multiple recrystallization steps to ensure high purity and yield.
化学反应分析
Types of Reactions
4-Chloro-1,2-dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.
科学研究应用
4-Chloro-1,2-dimethylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-1,2-dimethylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
- 1,2-Dimethylquinolin-1-ium iodide
- 4-Chloro-1,2-dimethylquinolin-1-ium methyl sulfate
- 2-(3,4-Dichlorostyryl)-1-methylquinolin-1-ium iodide
Uniqueness
4-Chloro-1,2-dimethylquinolin-1-ium iodide is unique due to the presence of the chloro group at the 4-position and the iodide counterion
属性
分子式 |
C11H11ClIN |
|---|---|
分子量 |
319.57 g/mol |
IUPAC 名称 |
4-chloro-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C11H11ClN.HI/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
AYSCIYSRYOMFTP-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)Cl)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


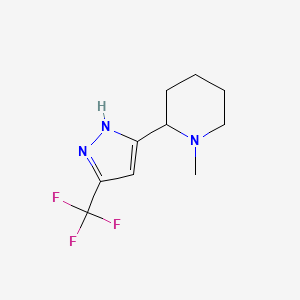

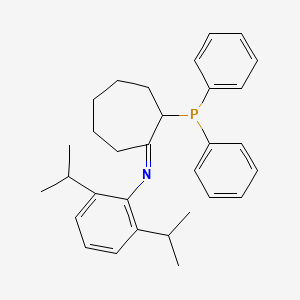
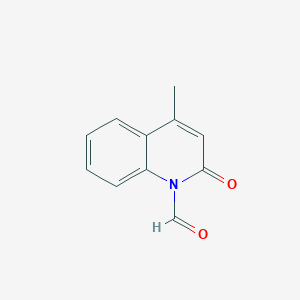
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)

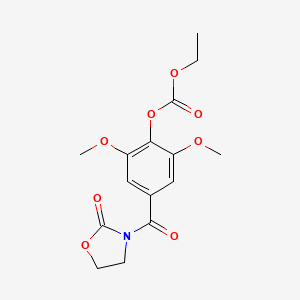

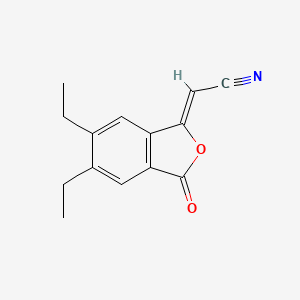
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
